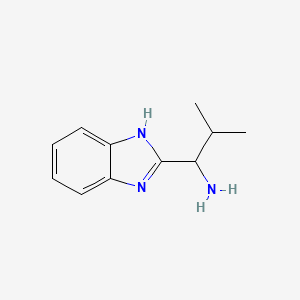

1-(1H-Benzoimidazol-2-YL)-2-methyl-propylamine

Overview

Description

Benzimidazole derivatives are organic compounds containing a benzene ring fused to an imidazole ring . They are known for their wide range of biological activities and are used in the treatment of various diseases .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. For instance, a new series of 1H-benzimidazol-2-yl hydrazones containing hydroxyphenyl and methoxyphenyl moieties were synthesized .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For example, vibrational spectroscopy and quantum computational studies have been used to analyze the optimized geometrical structure, electronic, and vibrational features of similar compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can react with various free radicals . The relative radical scavenging ability of these compounds showed a good correlation to the experimentally observed trends .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques. For example, the molecular weight of a similar compound, 1-(1H-Benzimidazol-2-yl)ethanol, was found to be 162.19 g/mol .

Scientific Research Applications

Antimicrobial Activity

1-(1H-Benzoimidazol-2-YL)-2-methyl-propylamine and its derivatives have been extensively researched for their antimicrobial properties. A study by Krishnanjaneyulu et al. (2014) synthesized a series of novel benzimidazole derivatives, which demonstrated significant in vitro antibacterial and antifungal properties against various human pathogenic microorganisms (Krishnanjaneyulu et al., 2014). Similarly, Rajanarendar et al. (2008) developed novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides showing superior antimicrobial activities in vitro compared to standard drugs (Rajanarendar et al., 2008).

Anticancer Activity

Benzimidazole-based compounds have shown potential in cancer research. Zhao et al. (2015) reported on two Zn(II) complexes with benzimidazole-based derivatives displaying cytotoxic properties against various carcinoma cells, particularly SHSY5Y cells (Zhao et al., 2015).

Fluorescence and Coordination Chemistry

Sun et al. (2012) synthesized a novel Zn(II) coordination polymer based on 1-methyl-2-(3H-[1,2,3]triazol-4-yl)-1H-benzoimidazole, exhibiting a significant blue shift in fluorescence, suggesting potential in fluorescence applications (Sun et al., 2012).

Corrosion Inhibition

In the field of materials science, benzimidazole derivatives have been studied as corrosion inhibitors. Yadav et al. (2014) synthesized imidazole derivatives that showed high efficiency in inhibiting mild steel corrosion in acidic solutions (Yadav et al., 2014).

Solid-State Properties

The solid-state properties of benzimidazole compounds have also been a subject of research. El Foujji et al. (2021) focused on the synthesis and characterization of 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole, which showed coexistence of two zwitterionic tautomers in the solid state, indicating potential for drug development (El Foujji et al., 2021).

Alzheimer's Disease Treatment

In the context of neurodegenerative diseases, Zhao et al. (2020) synthesized coordination polymers using a flexible benzoimidazole-type ligand, showing potential in the treatment of Alzheimer's disease by stimulating cell autophagy (Zhao et al., 2020).

Mechanism of Action

Target of Action

The primary target of 1-(1H-Benzoimidazol-2-YL)-2-methyl-propylamine, which is a derivative of benzimidazole, is the tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a significant role in many cellular processes, including mitosis .

Biochemical Pathways

The compound’s interaction with tubulin proteins affects the cell division process, specifically the G2/M phase . By disrupting microtubule assembly, it interferes with the normal segregation of chromosomes during mitosis . This leads to aneuploidy and polyploidy in germ cells and somatic cells .

Pharmacokinetics

Benzimidazole derivatives are known to have diverse pharmacological activities

Result of Action

The result of the compound’s action is the disruption of normal cell division, leading to aneuploidy and polyploidy . This can have significant effects at the molecular and cellular levels, potentially leading to cell death. It’s worth noting that benzimidazole derivatives have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPVJORLNSVLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393790 | |

| Record name | 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Benzoimidazol-2-YL)-2-methyl-propylamine | |

CAS RN |

59653-66-6 | |

| Record name | 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

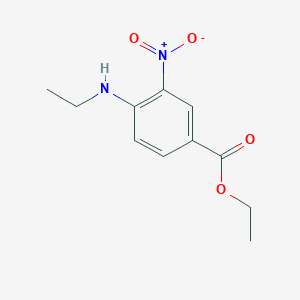

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)